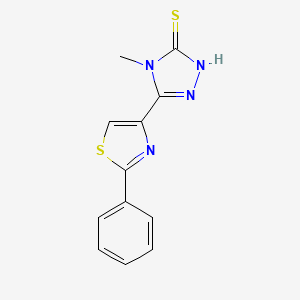

![molecular formula C26H23N5O7 B2972154 (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534580-54-6](/img/structure/B2972154.png)

(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

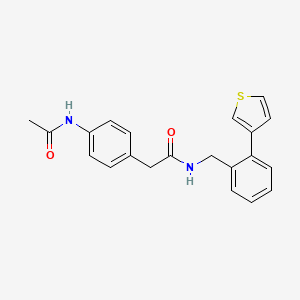

This compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzoyl group (C6H5C=O), an imino group (=NH), a carboxylate ester group (-COO-), and a tetrahydrofuran ring (C4H8O). These functional groups suggest that this compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of the nitro group could introduce some polarity into the molecule, and the benzoyl and imino groups could participate in resonance, which could stabilize the molecule and affect its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it could be soluble in organic solvents due to the presence of the benzoyl and tetrahydrofuran groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

The compound’s structure, featuring multiple reactive sites, makes it a valuable precursor in the synthesis of bioactive molecules. Its ability to undergo intramolecular cyclization can lead to the formation of various heterocyclic structures, which are often found in pharmacologically active compounds .

Antinociceptive Agents

Research indicates that derivatives of this compound exhibit antinociceptive activity, which is the ability to block the detection of a painful or injurious stimulus by sensory neurons . This suggests its potential use in developing new pain management medications.

Analgesic Activity

The compound’s derivatives have been evaluated for their analgesic properties, which could be beneficial in creating new analgesic drugs with potentially fewer side effects compared to existing treatments .

Chemical Transformations and Ring Opening Reactions

This compound can participate in ring-opening reactions with primary alcohols, leading to various 2,4-dioxobutanoic acid derivatives. These reactions are significant in medicinal chemistry for the development of new therapeutic agents .

Intramolecular Cyclization Studies

The compound’s ability to undergo intramolecular cyclization provides insights into reaction mechanisms that are crucial for the design of complex organic molecules. This has implications for the synthesis of diverse pharmaceuticals .

Structural Studies and Crystallography

Derivatives of this compound can be used in structural studies and crystallography to understand the molecular configuration and the spatial arrangement of atoms within the molecule. This information is vital for drug design and material science .

Selenium Chemistry

The compound’s derivatives can also contribute to the field of selenium chemistry, which is gaining interest due to the unique properties of selenium-containing compounds in therapeutic applications .

Pharmacophoric Fragment Development

The presence of a 2,4-dioxobutanoic acid moiety within the compound’s structure is of high interest in medicinal chemistry. It serves as an important pharmacophoric fragment for the development of new drugs .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O7/c1-2-37-26(34)20-14-19-22(27-21-7-3-4-12-29(21)25(19)33)30(15-18-6-5-13-38-18)23(20)28-24(32)16-8-10-17(11-9-16)31(35)36/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDZXXYKMVXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC5CCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

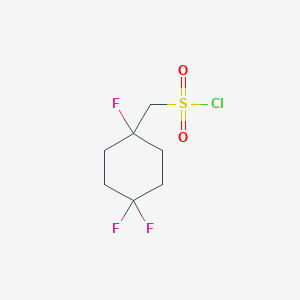

![(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2972076.png)

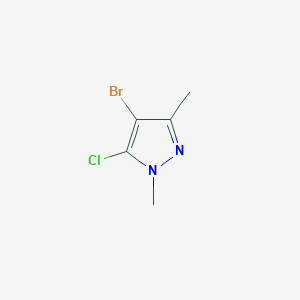

![(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972077.png)

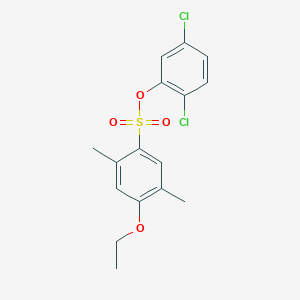

![1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol](/img/structure/B2972082.png)

![3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972084.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2972085.png)

![6-Cyclobutyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2972089.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2972090.png)

![4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972093.png)